molecular formula C20H21Cl2N3O2 B4968834 4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B4968834
M. Wt: 406.3 g/mol
InChI Key: RBVDNHAAJQFERV-UHFFFAOYSA-N
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Description

4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro and piperazine groups.

Properties

IUPAC Name

4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-16(13-17(18)22)23-20(27)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVDNHAAJQFERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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